2-Chloro-1-cyclopropoxy-4-methylbenzene
Description
2-Chloro-1-cyclopropoxy-4-methylbenzene is an aromatic compound featuring a benzene ring substituted with a chlorine atom at position 2, a cyclopropoxy group (-O-cyclopropyl) at position 1, and a methyl group (-CH₃) at position 4.
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
2-chloro-1-cyclopropyloxy-4-methylbenzene |
InChI |
InChI=1S/C10H11ClO/c1-7-2-5-10(9(11)6-7)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChI Key |
OAYQJFKNQGOLEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-cyclopropoxy-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-cyclopropoxy-4-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as distillation, crystallization, and chromatography may be employed for purification.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-cyclopropoxy-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.
Scientific Research Applications
2-Chloro-1-cyclopropoxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-cyclopropoxy-4-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atom and cyclopropoxy group influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. The compound can form intermediates such as arenium ions, which then undergo further reactions to yield the final products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Chloro-1-cyclopropoxy-4-methylbenzene with two closely related analogs from the evidence:
Key Structural and Functional Differences:
The cyclopropylmethoxy group (vs. cyclopropoxy) in analogs introduces an additional methylene (-CH₂-) spacer, altering steric bulk and flexibility .
Physical Properties :
- Molar mass increases with heavier substituents (e.g., bromine in vs. methyl in the target compound).
- The bromomethyl group in enhances hydrophobicity and reactivity in substitution reactions compared to chlorine or fluorine.
Synthetic Utility: The discontinued status of 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene may reflect instability or challenges in large-scale synthesis.
Research Findings and Implications
- Electronic Effects : Fluorine’s strong electron-withdrawing nature in could deactivate the benzene ring toward electrophilic substitution, whereas the methyl group in the target compound may promote such reactions.
- Stability : Cyclopropane rings are inherently strained, but their stability in these compounds may depend on substituent placement and solvent interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
